Solabegron
Overview
Description
Solabegron hydrochloride is a chemical compound that acts as a selective agonist for the beta-3 adrenergic receptor. It is being developed for the treatment of overactive bladder and irritable bowel syndrome. This compound hydrochloride has shown potential in producing visceral analgesia by releasing somatostatin from adipocytes .
Mechanism of Action
Target of Action
Solabegron, also known as GW-427,353, is a selective agonist for the β3 adrenergic receptor . This receptor is a part of the adrenergic system and plays a crucial role in the regulation of lipolysis and thermogenesis .
Mode of Action
This compound interacts with its primary target, the β3 adrenergic receptor, by stimulating it . This interaction leads to the activation of adenylate cyclase through the action of G proteins . The activation of adenylate cyclase then leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) within the cell .
Biochemical Pathways
The activation of the β3 adrenergic receptor by this compound leads to a cascade of biochemical reactions. The primary pathway affected is the cAMP pathway, which is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism . .
Result of Action
The stimulation of the β3 adrenergic receptor by this compound leads to relaxation of the bladder smooth muscle . This makes this compound a potential therapeutic agent for conditions like overactive bladder and irritable bowel syndrome .
Biochemical Analysis
Biochemical Properties
Solabegron interacts with the β3 adrenergic receptor . This interaction is selective, meaning that this compound has a higher affinity for the β3 adrenergic receptor compared to other types of adrenergic receptors . The nature of this interaction is agonistic, which means that this compound binds to the β3 adrenergic receptor and activates it .
Cellular Effects
This compound has been shown to produce visceral analgesia by releasing somatostatin from adipocytes . It also relaxes the bladder smooth muscle by stimulating β3 adrenoceptors . This is a novel mechanism compared with older established drug treatments for overactive bladder syndrome such as the anticholinergic agents .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and activation of the β3 adrenergic receptor . This activation leads to a cascade of intracellular events that ultimately result in the relaxation of the bladder smooth muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of solabegron hydrochloride involves multiple steps, starting with the preparation of the this compound zwitterion. The this compound zwitterion is then converted to this compound hydrochloride through specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound hydrochloride are not extensively detailed in the available literature. the process generally involves large-scale synthesis of the zwitterion followed by its conversion to the hydrochloride salt under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Solabegron hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound hydrochloride include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound hydrochloride include its metabolites and derivatives, which are studied for their pharmacological properties .
Scientific Research Applications
Solabegron hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study beta-3 adrenergic receptor agonists.
Biology: It is used to investigate the role of beta-3 adrenergic receptors in various biological processes.
Medicine: It is being developed for the treatment of overactive bladder and irritable bowel syndrome. .
Industry: It is used in the development of new therapeutic agents targeting beta-3 adrenergic receptors.
Comparison with Similar Compounds
Similar Compounds
Mirabegron: Another beta-3 adrenergic receptor agonist used for the treatment of overactive bladder.
Vibegron: A beta-3 adrenergic receptor agonist with high selectivity and potent agonist activity.
Ritobegron: A beta-3 adrenergic receptor agonist used in clinical research for overactive bladder.
Uniqueness
Solabegron hydrochloride is unique in its ability to produce visceral analgesia by releasing somatostatin from adipocytes. This property distinguishes it from other beta-3 adrenergic receptor agonists, making it a promising candidate for the treatment of irritable bowel syndrome and overactive bladder .
Biological Activity
Solabegron, a selective beta-3 adrenergic receptor agonist, has garnered attention for its potential therapeutic applications, particularly in treating overactive bladder (OAB) and irritable bowel syndrome (IBS). This article compiles various studies and clinical trials to provide a comprehensive overview of the biological activity of this compound.
This compound primarily acts by stimulating beta-3 adrenergic receptors (β3-ARs), which are predominantly expressed in the human bladder. Activation of these receptors leads to relaxation of the bladder smooth muscle, facilitating improved bladder storage and reducing symptoms associated with OAB. In vitro studies have demonstrated that this compound induces cAMP accumulation in cells expressing human β3-ARs, with an effective concentration (EC50) of approximately 22 nM, indicating a potent agonistic effect comparable to isoproterenol .
Overactive Bladder (OAB)
Phase II Clinical Trials
- Study Design : A multicenter, double-blind, randomized, placebo-controlled trial evaluated this compound in women with moderate to severe OAB. Participants received either 50 mg or 125 mg of this compound or placebo twice daily .
-
Results :
- Efficacy : The 125 mg dose resulted in a statistically significant reduction in the number of incontinence episodes over 24 hours compared to placebo (p=0.025). Additionally, significant improvements were noted in micturition frequency and urine volume voided .
- Safety : this compound was well tolerated across treatment groups, with no significant differences in adverse events compared to placebo .
- Summary Table :
Parameter | This compound 50 mg | This compound 125 mg | Placebo |
---|---|---|---|
Incontinence Episodes Change | Not Significant | Significant | Baseline |
Micturitions per 24 hours | Decreased | Decreased | Baseline |
Urine Volume Voided | Increased | Increased | Baseline |
Adverse Events | Similar | Similar | Similar |
Irritable Bowel Syndrome (IBS)
In another Phase II study involving 102 patients with IBS, this compound demonstrated a significant reduction in abdominal pain associated with the condition, showcasing its potential beyond urological applications .
Comparative Studies
Recent studies have compared this compound's pharmacological profile with other beta-3 agonists such as mirabegron and vibegron. This compound's selectivity for β3-ARs was found to be lower than that of vibegron but higher than mirabegron, indicating its potential utility as a therapeutic agent with a favorable safety profile .
Comparative Efficacy Table
Drug | β3-AR Selectivity | EC50 (nM) for β3-AR | Intrinsic Activity |
---|---|---|---|
Vibegron | >7937 | 1.26 | 0.93 |
Mirabegron | 517 | 27.6 | 0.94 |
This compound | 21.3 | 22 | 0.96 |
Properties
CAS No. |
451470-34-1 |
---|---|
Molecular Formula |
C23H24Cl2N2O3 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |
InChI Key |
PMXCGBVBIRYFPR-FTBISJDPSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Solabegron?
A1: this compound acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]
Q2: What are the downstream effects of this compound binding to β3-AR?
A2: this compound binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, this compound's action on β3-AR on enteric neurons leads to the release of somatostatin. []
Q3: How does this compound's effect on enteric neurons differ from its effect on the bladder?
A3: While this compound promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.
Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A5: The provided abstracts focus primarily on the pharmacological aspects of this compound and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.
Q7: Have computational methods been employed in the study of this compound?
A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into this compound's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.
Q8: What is known about the pharmacokinetics of this compound?
A8: Research indicates that this compound is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both this compound and its active metabolite were consistent with earlier Phase I studies at similar doses. []
Q9: How does this compound's pharmacokinetic profile relate to its dosing regimen?
A9: Specific dosing regimens and their relation to this compound's pharmacokinetic profile are not discussed in detail within the provided research abstracts.
Q10: What in vitro models have been used to investigate this compound's mechanism of action?
A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize this compound's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate this compound's ability to induce somatostatin release. []
Q11: What animal models have been used to assess the efficacy of this compound?
A11: Research utilized a dog model to investigate this compound's effects on bladder function. [, ] Results showed that this compound induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.
Q12: Have there been any clinical trials investigating this compound's efficacy in humans?
A12: Several clinical trials have been conducted to assess this compound's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]
Q13: How does this compound compare to other β3-AR agonists in clinical development for OAB?
A13: this compound is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.
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